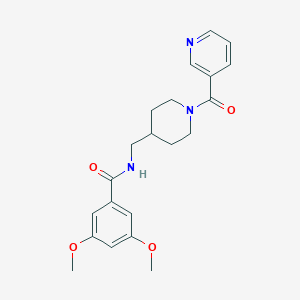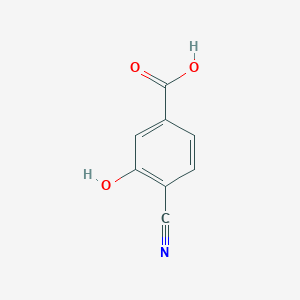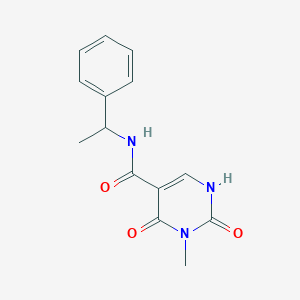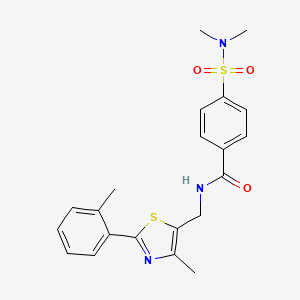
(5-Bromo-pyrimidin-2-yl)-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-pyrimidin-2-yl)-thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. It is a heterocyclic compound that contains a pyrimidine ring and a thiourea group. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of (5-Bromo-pyrimidin-2-yl)-thiourea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. The compound may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase II, which are involved in cancer cell growth and proliferation. The compound has also been found to disrupt the cell membrane of fungi and bacteria, leading to their death.
Advantages and Limitations for Lab Experiments
(5-Bromo-pyrimidin-2-yl)-thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer, antifungal, and antibacterial activities. However, the compound has certain limitations, including its low solubility in water, which may affect its bioavailability and efficacy. It may also exhibit cytotoxicity towards normal cells, which may limit its use in clinical settings.
Future Directions
There are several future directions for the research on (5-Bromo-pyrimidin-2-yl)-thiourea. One of the directions is to study its mechanism of action in more detail to gain a better understanding of its anticancer, antifungal, and antibacterial activities. Another direction is to modify the compound to improve its solubility and reduce its cytotoxicity towards normal cells. Additionally, the compound may be tested in combination with other anticancer, antifungal, and antibacterial agents to enhance its efficacy and reduce the risk of drug resistance.
Synthesis Methods
(5-Bromo-pyrimidin-2-yl)-thiourea can be synthesized using various methods. One of the commonly used methods involves the reaction of 5-bromo-2-chloropyrimidine with thiourea in the presence of a base such as potassium carbonate. The reaction yields this compound as a white crystalline solid. Other methods involve the use of different starting materials and reagents.
Scientific Research Applications
(5-Bromo-pyrimidin-2-yl)-thiourea has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial activities. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results. It has also been found to inhibit the growth of several fungal and bacterial strains.
properties
IUPAC Name |
(5-bromopyrimidin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN4S/c6-3-1-8-5(9-2-3)10-4(7)11/h1-2H,(H3,7,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMVSVSZPBFSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NC(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2656604.png)

![3-chloro-2-[(E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2656607.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2656608.png)
![1-(benzo[d][1,3]dioxol-5-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2656610.png)


![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2656616.png)
![1-[4-(Cyclohexyloxy)phenyl]ethan-1-one](/img/structure/B2656618.png)
